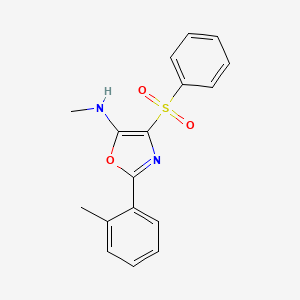![molecular formula C13H18ClNO3S B11128404 1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine](/img/structure/B11128404.png)
1-[(3-Chloro-4-ethoxyphenyl)sulfonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a chloro and ethoxy group attached to a benzenesulfonyl moiety, which is further connected to a piperidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine involves several steps, typically starting with the preparation of the benzenesulfonyl chloride derivative. The general synthetic route includes:
Preparation of 3-chloro-4-ethoxybenzenesulfonyl chloride: This is achieved by reacting 3-chloro-4-ethoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of the piperidine derivative: The benzenesulfonyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to yield 1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the benzenesulfonyl moiety can be functionalized further.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing their function. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparación Con Compuestos Similares
1-(3-Chloro-4-ethoxybenzenesulfonyl)piperidine can be compared with other piperidine derivatives such as:
1-(3-chloro-4-methoxybenzenesulfonyl)piperidine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carboxamide: Contains an additional carboxamide group.
1-(3-chloro-4-ethoxybenzenesulfonyl)-N-cyclopropylpiperidine: Features a cyclopropyl group attached to the piperidine ring.
The uniqueness of 1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H18ClNO3S |
|---|---|
Peso molecular |
303.81 g/mol |
Nombre IUPAC |
1-(3-chloro-4-ethoxyphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18ClNO3S/c1-2-18-13-7-6-11(10-12(13)14)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Clave InChI |
IHAUMKBFUWVUPY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[3-(morpholin-4-YL)propyl]piperidine-3-carboxamide](/img/structure/B11128321.png)
![2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11128328.png)
![(2E)-N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B11128329.png)
![2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11128330.png)
![ethyl 1-(7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonyl)piperidine-4-carboxylate](/img/structure/B11128337.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)propanamide](/img/structure/B11128353.png)
![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11128363.png)
![1-(Azepan-1-yl)-2-[2-methyl-4-(morpholin-4-ylsulfonyl)phenoxy]ethanone](/img/structure/B11128369.png)
![N-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B11128373.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(4-propoxyphenyl)carbonyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128386.png)

![3-hydroxy-5-(2-methoxyphenyl)-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128391.png)
![Ethyl 4-[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]piperazine-1-carboxylate](/img/structure/B11128395.png)

